molecular formula C7H7BF2O2 B2933816 2,6-Difluoro-3-methylphenylboronic acid CAS No. 1586045-40-0

2,6-Difluoro-3-methylphenylboronic acid

Cat. No.: B2933816
CAS No.: 1586045-40-0
M. Wt: 171.94
InChI Key: LYEXPRVYGCOGMB-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acids as Versatile Synthetic Intermediates in Modern Organic Chemistry

Arylboronic acids are a class of organoboron compounds that have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation in organic chemistry. Their stability, low toxicity, and ease of handling make them highly attractive reagents in a variety of chemical transformations. fujifilm.com The most notable application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials. nih.gov

The versatility of arylboronic acids extends beyond Suzuki-Miyaura coupling to include other important reactions such as Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, and additions to carbonyls and imines. Their ability to participate in a wide array of reactions with high functional group tolerance has solidified their position as indispensable tools in the synthetic chemist's arsenal. mdpi.com

Contextualizing Fluorinated Arylboronic Acids in Fine Chemical Synthesis

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the context of fine chemical synthesis, particularly for pharmaceuticals and agrochemicals, fluorine substitution is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. chemimpex.com

Fluorinated arylboronic acids, therefore, serve as crucial building blocks for the introduction of fluorinated aryl moieties into target molecules. The strong electron-withdrawing nature of fluorine can influence the reactivity of the boronic acid, often leading to different outcomes in cross-coupling reactions compared to their non-fluorinated counterparts. The strategic placement of fluorine atoms on the aromatic ring allows for fine-tuning of the electronic properties of the resulting products, a key consideration in the design of new bioactive compounds and advanced materials. mdpi.com

Strategic Importance of 2,6-Difluoro-3-methylphenylboronic Acid in Advanced Synthetic Methodologies

The specific substitution pattern of this compound makes it a strategically important reagent in advanced synthetic methodologies. The presence of two fluorine atoms ortho to the boronic acid group can influence the dihedral angle of the resulting biaryl products in Suzuki-Miyaura couplings, a critical factor in the design of molecules with specific conformational requirements, such as kinase inhibitors. ed.ac.uk

While specific examples detailing the use of this compound in the synthesis of named kinase inhibitors or other advanced materials are not extensively documented in publicly available literature, the strategic value of its structural motifs is evident from the widespread use of similar fluorinated phenylboronic acids in the synthesis of a variety of bioactive compounds. For instance, the closely related 2,6-difluoro-3-methoxyphenylboronic acid is utilized as a key intermediate in pharmaceutical development, particularly for drugs targeting cancer. chemimpex.com This suggests that this compound is a valuable building block for accessing novel chemical space in the development of new therapeutic agents and functional materials. The combination of fluorine and methyl substituents offers a unique electronic and steric profile that can be exploited to achieve desired molecular properties.

Below is a data table summarizing the key properties of this compound:

PropertyValueSource
IUPAC Name (2,6-difluoro-3-methylphenyl)boronic acid nih.gov
CAS Number 1586045-40-0 nih.gov
Molecular Formula C₇H₇BF₂O₂ nih.gov
Molecular Weight 171.94 g/mol nih.gov

Properties

IUPAC Name

(2,6-difluoro-3-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEXPRVYGCOGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1586045-40-0
Record name (2,6-difluoro-3-methylphenyl)boronic acid
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Reactivity and Transformational Chemistry of 2,6 Difluoro 3 Methylphenylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions of Arylboronic Acids

Palladium-catalyzed reactions are central to the utility of 2,6-Difluoro-3-methylphenylboronic acid, enabling the formation of carbon-carbon bonds with a high degree of control and functional group tolerance. The Suzuki-Miyaura reaction is the most prominent of these transformations, though the compound's structure also allows its participation in other valuable palladium-mediated processes. mdpi.comillinois.edu The electron-withdrawing nature of the two fluorine atoms influences the nucleophilicity of the boronic acid and can impact key steps in the catalytic cycle, such as transmetalation.

The Suzuki-Miyaura reaction stands as one of the most versatile methods for creating biaryl linkages. mdpi.com For fluorinated arylboronic acids, particularly those with ortho-substituents like this compound, the reaction's success is highly dependent on the careful selection of catalytic systems and conditions. researchgate.net The steric hindrance from the ortho-fluorine and methyl groups, combined with the electronic effects of the fluorine atoms, necessitates optimized protocols to achieve high efficacy. While arylboronic acids with one ortho-fluorine group can be difficult to couple, appropriate ligand and condition selection can lead to good yields. researchgate.net

This compound can be coupled with a variety of aryl and heteroaryl halides and pseudohalides (such as triflates). The reactivity of the halide partner generally follows the order I > Br > OTf > Cl, which is typical for Suzuki-Miyaura reactions. researchgate.net Electron-deficient aryl halides tend to be more reactive due to the faster rate of oxidative addition to the palladium(0) center. Conversely, electron-rich or sterically hindered halides may require more forcing conditions or highly active catalyst systems to achieve good conversion. researchgate.net

The table below illustrates typical Suzuki-Miyaura coupling reactions involving fluorinated arylboronic acids with various aryl halides, demonstrating the scope of the transformation.

Arylboronic Acid PartnerAryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K2CO3Dioxane/H2O110>95
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K2CO3Dioxane/H2O110>95
Phenylboronic acid2-bromo-m-xylenePdCl2(NH2CH2COOH)2K2CO3Ethanol/H2ORTLow
Pentafluorophenylboronic acidPhenyl iodidePd(PPh3)4 / Ag2OCsFDioxane80>90
Phenylboronic acid4-bromoacetophenone[Pd(L)2Cl2]K2CO3DMF/H2O80>99

Data synthesized from multiple sources for illustrative purposes. researchgate.netresearchgate.netmdpi.comnih.gov

The choice of ligand is paramount for the successful coupling of sterically demanding and electronically deactivated substrates like this compound. researchgate.net Electron-rich, bulky phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov Ligands such as SPhos and XPhos have proven effective for a broad range of challenging Suzuki-Miyaura couplings, including those involving heteroaryl compounds and hindered partners. capes.gov.brnih.gov N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering strong electron donation and high stability to the palladium center. researchgate.net

Catalyst loading is another critical parameter. While typical loadings range from 1-5 mol%, highly active catalyst systems can allow for significantly lower loadings, sometimes in the parts-per-million (ppm) range, which is advantageous for large-scale synthesis and reducing metal contamination in the final product. For particularly challenging substrates, such as polyfluorinated systems, higher catalyst loadings or the use of specialized pre-catalysts may be necessary to drive the reaction to completion. researchgate.net

Ligand FamilySpecific Ligand ExampleKey FeatureApplication Note
Biaryl PhosphinesSPhosSteric bulk, electron-richEffective for hindered aryl chlorides and heteroaryl couplings. capes.gov.br
Biaryl Phosphinest-BuXPhosIncreased steric hindranceCan induce high selectivity in certain coupling reactions. nih.gov
Dialkyl-aryl PhosphinesTricyclohexylphosphine (PCy3)Strong electron donor, bulkyUseful for coupling electron-deficient aryl chlorides. nih.gov
N-Heterocyclic CarbenesSIPrStrong σ-donor, stableHighly efficient precatalysts in combination with oxidants for homocoupling. researchgate.net

The outcome of the Suzuki-Miyaura coupling is highly sensitive to the interplay of solvent, base, and temperature.

Solvent Systems: A range of solvents can be used, from anhydrous ethereal (Dioxane, THF) or aromatic (Toluene) solvents to biphasic aqueous systems. Aqueous mixtures often accelerate the reaction, particularly the transmetalation step. The choice of solvent can influence catalyst stability and substrate solubility.

Bases: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation. mdpi.com Common inorganic bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly affect reaction rates and yields. For instance, the combination of CsF and Ag₂O was found to be essential for promoting the coupling of the highly deactivated pentafluorophenylboronic acid. nih.gov

Temperature: Reaction temperatures can range from room temperature for highly reactive substrates to elevated temperatures (80-150 °C) for less reactive partners like aryl chlorides. researchgate.netmdpi.com However, higher temperatures can sometimes lead to increased side reactions, such as protodeboronation (loss of the boronic acid group) or homocoupling. mdpi.com

Beyond traditional cross-coupling, this compound can participate in more complex multi-component reactions. One such process is the palladium-catalyzed fluoroarylation of alkenes. acs.org This reaction involves the simultaneous addition of the 2,6-difluoro-3-methylphenyl group and a fluorine atom across a double bond. Typically, the reaction employs a palladium catalyst, the boronic acid, an alkene (e.g., styrene), and an electrophilic fluorine source, such as Selectfluor. acs.org This transformation provides a direct route to chiral monofluorinated compounds, which are valuable building blocks in pharmaceutical chemistry. researchgate.net The use of amide-based directing groups can control the regiochemistry of the addition. acs.org

Under specific conditions, arylboronic acids can undergo oxidative homocoupling to form symmetrical biaryls. This reaction is often catalyzed by palladium in the presence of an oxidant and can sometimes be an undesired side reaction in Suzuki-Miyaura couplings. researchgate.net However, it can also be a synthetically useful transformation. Catalytic systems consisting of a palladium(II) N-heterocyclic carbene complex and an oxidant like p-benzoquinone have been shown to efficiently promote the homocoupling of various arylboronic acids at ambient temperatures. researchgate.netresearchgate.net

While the primary utility of this compound is in Suzuki-Miyaura reactions, the principles of palladium catalysis extend to other named reactions. However, its direct participation as the organometallic reagent in Stille (organotin) or Sonogashira (terminal alkyne) couplings is not its designed role. Instead, the 2,6-difluoro-3-methylphenyl moiety would typically be introduced via a Suzuki-Miyaura reaction to construct a more complex molecule that might subsequently participate in other transformations. mdpi.comscispace.com

Suzuki-Miyaura Coupling: Reaction Scope and Efficacy with Fluorinated Arylboronic Acids

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has garnered significant attention as a more sustainable and cost-effective alternative to palladium in cross-coupling chemistry. The unique electronic properties and smaller atomic radius of nickel often lead to different reactivity and selectivity profiles, particularly in the activation of challenging chemical bonds.

Activation of Carbon-Fluorine Bonds via Nickel Catalysis

The activation of carbon-fluorine (C-F) bonds, the strongest single bond to carbon, is a formidable challenge in organic synthesis. beilstein-journals.org Nickel catalysts have shown promise in facilitating this difficult transformation, enabling the use of otherwise inert fluoroaromatics as coupling partners. beilstein-journals.org In the context of arylboronic acids, nickel catalysis can promote cross-coupling reactions where a C-F bond on one of the coupling partners is cleaved and a new carbon-carbon bond is formed. This is particularly relevant for the synthesis of complex biaryl structures where traditional coupling methods may not be applicable. beilstein-journals.org While specific studies detailing the direct activation of the C-F bonds of this compound itself in a cross-coupling reaction are not extensively documented in publicly available research, the general mechanism for nickel-catalyzed C-F bond activation involves the oxidative addition of the C-F bond to a low-valent nickel(0) species. This is often the rate-determining step due to the high bond dissociation energy of the C-F bond. The resulting arylnickel(II) fluoride (B91410) complex can then undergo transmetalation with a boronic acid, followed by reductive elimination to afford the cross-coupled product and regenerate the nickel(0) catalyst. The presence of electron-rich ligands on the nickel center is often crucial for enhancing the electron density at the metal, thereby facilitating the oxidative addition step.

Substrate Scope and Regioselectivity in Nickel-Mediated Couplings

The substrate scope of nickel-catalyzed cross-coupling reactions involving arylboronic acids is broad, encompassing a wide range of functional groups. lookchem.com However, the regioselectivity of these reactions, particularly when multiple reactive sites are present, is a critical consideration. For a molecule like this compound, the directing effects of the fluorine and methyl substituents, as well as the inherent reactivity of the boronic acid group, will influence the outcome of the reaction.

A hypothetical representation of the substrate scope in a nickel-catalyzed Suzuki-Miyaura coupling of this compound is presented below. This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions, as specific experimental data for this compound was not found.

Interactive Table 3.2.2: Hypothetical Substrate Scope in Nickel-Catalyzed Suzuki-Miyaura Coupling

Aryl Halide Partner Product Hypothetical Yield (%)
4-Iodoanisole 4'-Methoxy-2,6-difluoro-3-methyl-1,1'-biphenyl 85
1-Bromo-4-nitrobenzene 2,6-Difluoro-3-methyl-4'-nitro-1,1'-biphenyl 78
2-Bromopyridine 2-(2,6-Difluoro-3-methylphenyl)pyridine 72
4-Chlorotoluene 2,6-Difluoro-3,4'-dimethyl-1,1'-biphenyl 65

Alternative Transition Metal-Catalyzed Transformations

While nickel plays a significant role, other transition metals, particularly rhodium, offer complementary reactivity for transformations involving arylboronic acids.

Rhodium-Catalyzed Coupling Reactions with Arylboronic Acids

Rhodium catalysts are well-known for their ability to promote 1,4-addition (conjugate addition) of arylboronic acids to α,β-unsaturated carbonyl compounds and other activated alkenes. rsc.org These reactions are highly valuable for the formation of carbon-carbon bonds in a stereocontrolled manner. In a typical rhodium-catalyzed 1,4-addition, a rhodium(I) complex undergoes transmetalation with the arylboronic acid to form an aryl-rhodium(I) intermediate. This intermediate then adds to the electron-deficient alkene, followed by protonolysis to release the product and regenerate the active catalyst.

While specific examples of this compound in rhodium-catalyzed 1,4-additions are not prevalent in the surveyed literature, the electronic and steric properties of this boronic acid would likely influence its reactivity. The electron-withdrawing nature of the two fluorine atoms could affect the rate of transmetalation. A hypothetical example of such a reaction is the addition to an enone, which would yield a β-arylated ketone.

Exploration of Emerging Catalytic Systems for Boronic Acid Reactivity

The field of catalysis is continuously evolving, with new catalytic systems being developed to address the limitations of existing methods. For arylboronic acids like this compound, emerging catalytic systems may offer improved efficiency, broader substrate scope, and milder reaction conditions. For instance, dual catalytic systems that combine a transition metal catalyst with a photoredox catalyst have opened up new avenues for cross-coupling reactions under visible light irradiation. These methods often proceed through radical intermediates, offering different reactivity patterns compared to traditional two-electron pathways. While specific applications of these emerging systems to this compound are yet to be widely reported, they represent a promising area for future research.

Other Key Reactions Involving the Boronic Acid Moiety

Beyond traditional cross-coupling reactions, the boronic acid moiety of this compound can participate in other important transformations. The Suzuki-Miyaura coupling, Chan-Lam amination, and Buchwald-Hartwig amination are cornerstone reactions in modern organic synthesis that highlight the versatility of arylboronic acids.

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C-C bonds, typically employing a palladium catalyst. libretexts.org This reaction demonstrates broad functional group tolerance and generally proceeds with high yields and selectivity. lookchem.com For this compound, a Suzuki-Miyaura reaction with an aryl halide would be a primary method for the synthesis of the corresponding biaryl compound. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be optimized for this specific substrate.

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using copper catalysts. beilstein-journals.orgnih.govorganic-chemistry.org This reaction couples an arylboronic acid with an amine or an alcohol. beilstein-journals.orgnih.gov A significant advantage of the Chan-Lam coupling is that it can often be performed under mild, aerobic conditions. beilstein-journals.org For this compound, this reaction would allow for the synthesis of the corresponding N-aryl amines and aryl ethers.

The Buchwald-Hartwig amination is another paramount method for the synthesis of C-N bonds, utilizing a palladium catalyst to couple an amine with an aryl halide or triflate. wikipedia.orglibretexts.org While this reaction does not directly utilize the boronic acid as a coupling partner, derivatives of this compound, such as the corresponding aryl halide, would be key substrates in this transformation to introduce the 2,6-difluoro-3-methylphenyl moiety onto an amine.

The table below summarizes these key reactions, with hypothetical product examples for this compound.

Interactive Table 3.4: Key Reactions of this compound

Reaction Name Catalyst Coupling Partner Product Type Hypothetical Product Example
Suzuki-Miyaura Coupling Palladium Aryl Halide Biaryl 2-(2,6-Difluoro-3-methylphenyl)thiophene
Chan-Lam Amination Copper Amine N-Aryl Amine N-(2,6-Difluoro-3-methylphenyl)aniline
Buchwald-Hartwig Amination (of corresponding halide) Palladium Amine N-Aryl Amine N-Benzyl-2,6-difluoro-3-methylaniline

Protodeboronation Pathways of Fluorinated Arylboronic Acids

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant reaction pathway for arylboronic acids, often occurring as an undesired side reaction in cross-coupling applications. The propensity for this transformation is highly dependent on the substitution pattern of the aryl ring and the reaction conditions, particularly pH. For fluorinated arylboronic acids, especially those with fluorine atoms in the ortho positions, the rate and mechanism of protodeboronation are of critical interest.

Research into the stability of arylboronic acids has shown that 2,6-disubstituted analogues, such as 2,6-difluorophenylboronic acid, are particularly susceptible to base-promoted protodeboronation. This reactivity is attributed to the strong electron-withdrawing nature of the ortho-fluorine substituents, which increases the acidity of the boronic acid and facilitates the formation of a reactive boronate species.

Studies on the pH-rate profiles of the protodeboronation of various arylboronic acids have elucidated several mechanistic pathways. For simple non-basic arylboronic acids, two primary mechanisms are often considered: a general acid-catalyzed pathway and a specific base-catalyzed pathway. The base-catalyzed process involves a pre-equilibrium between the boronic acid and a hydroxide (B78521) ion to form the corresponding boronate. This boronate species then reacts with water in a rate-limiting step to yield the protodeboronated product.

In the case of highly electron-deficient arenes, such as those bearing two ortho-fluorine atoms, a distinct protodeboronation pathway for the boronate anion has been proposed. Kinetic studies on 2,6-difluorophenylboronic acid show a rate profile consistent with the unimolecular decomposition of the boronate anion. This pathway is particularly relevant under basic conditions where the boronate concentration is significant. The rate of this decomposition is notably faster for arylboronic acids with multiple electron-withdrawing fluorine substituents.

The stability of this compound is expected to be comparable to that of 2,6-difluorophenylboronic acid, with the additional methyl group likely exerting a minor electronic and steric influence. The key reactivity will be dictated by the two ortho-fluorine atoms. The following table summarizes the key factors influencing the protodeboronation of such compounds.

FactorInfluence on Protodeboronation
pH Higher pH increases the concentration of the more reactive boronate species, generally accelerating protodeboronation.
Ortho-Fluorine Substituents The strong electron-withdrawing nature of two ortho-fluorines significantly increases the rate of base-promoted protodeboronation.
Boronate Formation The equilibrium between the boronic acid and its boronate is crucial, with the latter being the key intermediate in base-catalyzed pathways.
Solvent Aqueous media are typically required for the common protodeboronation pathways involving water as a proton source.

Detailed kinetic and mechanistic studies on a range of substituted phenylboronic acids have provided a deeper understanding of these processes. For instance, the pH-rate profile for 2,6-difluorophenylboronic acid shows a rise in rate that plateaus at a pH above its pKa, which is indicative of a reaction proceeding via the boronate. This contrasts with other arylboronic acids where self-catalysis by the neutral boronic acid species can lead to a rate maximum around the pKa. For highly electron-deficient systems like 2,6-difluorophenylboronic acid, the dominant pathway at higher pH is the direct reaction of the boronate.

Chan-Lam Coupling and Related Heteroatom-Carbon Bond Formations

Despite a comprehensive search of the scientific and patent literature, no specific examples of this compound being utilized in Chan-Lam coupling or other related copper-catalyzed heteroatom-carbon bond-forming reactions have been identified. While the Chan-Lam coupling is a versatile method for the formation of C-N and C-O bonds using a wide variety of arylboronic acids, the reactivity of this specific, sterically hindered, and electron-deficient substrate has not been reported in the accessible literature. Therefore, a detailed discussion of its behavior in these transformations cannot be provided at this time.

Mechanistic Investigations and Computational Studies of 2,6 Difluoro 3 Methylphenylboronic Acid Transformations

Detailed Mechanistic Elucidation of Cross-Coupling Cycles

The oxidative addition is the initial step of the catalytic cycle, where an aryl halide (or triflate) reacts with a low-valent palladium(0) complex to form a palladium(II) intermediate. libretexts.orgrsc.org This step involves the cleavage of the carbon-halogen bond of the electrophile and the formation of two new bonds to the palladium center. The rate and efficiency of oxidative addition are largely determined by the nature of the aryl halide, the palladium precursor, and the supporting ligands. acs.org

While the boronic acid is not directly involved in this step, its structural properties, particularly its steric bulk, inform the choice of catalyst system. For sterically hindered coupling partners like 2,6-difluoro-3-methylphenylboronic acid, highly active and sterically demanding ligands are often required. nih.govrsc.org Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig ligand families, are known to facilitate the formation of monoligated L1Pd(0) species. nih.gov These monoligated complexes are smaller and more reactive towards oxidative addition compared to more highly coordinated palladium centers, which is crucial when coupling sterically demanding substrates. nih.gov The decelerating effect of ortho-substituents on the aryl halide partner due to steric hindrance is a well-documented phenomenon. researchgate.net Therefore, the design of a successful cross-coupling reaction involving this compound must employ a catalyst system robust enough to overcome the steric challenges presented in subsequent steps.

Factor Determinants in Oxidative Addition Relevance to this compound Systems
Aryl Halide C-X bond strength (I < Br < Cl < OTs), steric hindrance from ortho-substituents. acs.orgresearchgate.netThe choice of halide partner is critical; aryl iodides or bromides are typically more reactive than chlorides.
Palladium Source Precatalyst stability and ease of reduction to active Pd(0). rsc.orgCommon sources include Pd(OAc)2 or preformed palladacycles that generate active Pd(0) under mild conditions. rsc.org
Ligand Steric bulk and electron-donating ability. nih.govBulky, electron-rich phosphines (e.g., SPhos, XPhos) are often necessary to promote the formation of reactive L1Pd(0) species and to facilitate the overall catalytic cycle with hindered substrates. rsc.orgnih.gov

Transmetalation is the key step where the organic moiety is transferred from the boron atom to the palladium(II) center, displacing the halide or other leaving group. rsc.org This step is often rate-determining and is highly dependent on the reaction conditions, particularly the base and solvent. researchgate.net For boronic acids, two primary mechanistic pathways are widely considered: the "boronate" pathway and the "oxo-palladium" pathway. researchgate.net

In the boronate pathway , the base (e.g., OH⁻, CO₃²⁻) reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species, [ArB(OH)₃]⁻. researchgate.netillinois.edu This activated boron species then displaces the halide from the palladium(II) complex. The electron-withdrawing fluorine atoms in this compound increase the Lewis acidity of the boron center, which can facilitate the formation of this boronate complex. nih.gov

In the oxo-palladium pathway , the halide on the palladium(II) complex is first exchanged with the base to form a palladium-hydroxo or palladium-alkoxo complex. researchgate.net This complex then reacts with the neutral boronic acid, proceeding through an intermediate with a Pd-O-B linkage. illinois.edu Computational and experimental studies have provided evidence for both pathways, and they may operate concurrently depending on the specific reaction conditions. researchgate.netnih.gov The presence of water can play a critical role, accelerating the breakdown of boronic acid anhydrides (boroxines) and facilitating the formation of the necessary intermediates. researchgate.net

Stoichiometric model reactions and low-temperature NMR studies have been instrumental in identifying key pre-transmetalation intermediates, confirming the existence of species with Pd-O-B linkages that precede the transfer of the aryl group from boron to palladium. illinois.edunih.gov

Proposed Intermediate Description Relevant Pathway
Tetracoordinate Boronate [ArB(OH)₃]⁻, formed by the addition of a base to the boronic acid. researchgate.netBoronate Pathway
Palladium-Hydroxo Complex [L₂Pd(Ar')(OH)], formed by ligand exchange with the base. rsc.orgOxo-Palladium Pathway
Pre-transmetalation Intermediate A complex featuring a Pd-O-B linkage, formed from the reaction of a Pd-OH complex with boronic acid. illinois.eduOxo-Palladium Pathway

Reductive elimination is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple to form the new C-C bond, regenerating the catalytically active Pd(0) species. libretexts.org This step is generally irreversible and proceeds more readily from a cis-diorganopalladium(II) complex. libretexts.org

The rate of reductive elimination is influenced by several factors:

Ligand Properties: Bulky and electron-donating ligands often accelerate this step. nih.gov The "bite angle" of bidentate phosphine ligands is also a critical factor, with wider bite angles promoting reductive elimination. rsc.org

Steric Crowding: Significant steric repulsion between the two organic groups on the palladium intermediate can provide a driving force for reductive elimination. The presence of ortho-substituents, such as the two fluorine atoms and the methyl group from this compound, can create substantial steric strain on the palladium center after transmetalation, thus promoting the final bond-forming step.

Electronic Effects: Electron-withdrawing groups on the aryl ligands can sometimes slow down reductive elimination, although the steric factors are often dominant in highly substituted systems.

In the context of this compound, the steric hindrance it imparts is a double-edged sword. While it can challenge the transmetalation step, it is expected to facilitate the reductive elimination, helping to drive the catalytic cycle forward to product formation.

Influence of Fluorine Substituents on Reactivity and Selectivity

The two fluorine atoms on the aromatic ring of this compound are not mere spectators; they profoundly influence the compound's reactivity and the selectivity of its transformations through a combination of electronic and steric effects.

Fluorine is the most electronegative element, and its electronic influence is twofold: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). nih.gov

Inductive Effect (-I): Fluorine strongly withdraws electron density from the aromatic ring through the sigma bond. In this compound, the two ortho-fluorines exert a powerful inductive pull, making the attached carbon and the entire ring more electron-deficient.

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the π-system of the ring. However, for fluorine, this effect is weaker compared to other halogens and is often outweighed by its strong inductive effect, particularly from the ortho and meta positions. nih.gov

The net result of these effects is a significant increase in the Lewis acidity of the boronic acid. nih.govresearchgate.net This heightened acidity facilitates the crucial formation of the tetracoordinate boronate anion [ArB(OH)₃]⁻ upon reaction with a base, which is a more active nucleophile in the transmetalation step of the Suzuki-Miyaura coupling. researchgate.netnih.gov

Property Effect of Fluorine Substitution Mechanistic Implication
Lewis Acidity Increased due to the strong -I effect of fluorine. nih.govFacilitates the formation of the active tetracoordinate boronate species in the presence of a base.
pKa Lowered compared to non-fluorinated phenylboronic acid. nih.govIndicates a stronger acid, more readily converted to the conjugate base (boronate).
Nucleophilicity of Ring Decreased due to overall electron withdrawal.The ipso-carbon's nucleophilicity is modulated, but activation via boronate formation is the dominant factor for transmetalation. acs.org

The substitution pattern of this compound presents a significant steric profile. The two fluorine atoms in the ortho positions to the boronic acid group, combined with the adjacent methyl group, create a crowded environment around the reactive center. researchgate.net This steric bulk has profound implications for the cross-coupling mechanism.

Transmetalation: The steric hindrance can impede the approach of the boron reagent to the palladium center. This challenge often necessitates the use of specialized ligands, such as bulky biaryl phosphines, which can create a more open coordination site on the palladium atom to accommodate the hindered boronic acid. rsc.orgorganic-chemistry.org

Reductive Elimination: As previously noted, once the sterically demanding 2,6-difluoro-3-methylphenyl group has been transferred to the palladium center, the resulting steric strain in the diorganopalladium(II) intermediate can accelerate the reductive elimination step, facilitating the formation of the final product. rsc.org

Atropisomerism: In couplings that form biaryl products, the significant steric hindrance from the two ortho-fluorines and the methyl group can restrict rotation around the newly formed C-C single bond. This can lead to the formation of stable atropisomers, which are stereoisomers resulting from hindered rotation. researchgate.net The selective synthesis of a single atropisomer is a significant challenge and often depends on the precise nature of the catalyst and reaction conditions.

The interplay of these electronic and steric factors makes this compound a challenging yet valuable substrate, enabling the synthesis of complex, sterically congested molecules that would be difficult to access through other means.

Theoretical and Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool to elucidate the complex reaction pathways and electronic properties of molecules. For this compound, these approaches offer a molecular-level understanding of its behavior in various chemical reactions.

Density Functional Theory (DFT) calculations have been instrumental in mapping the energetic landscapes of reactions involving arylboronic acids, including those structurally similar to this compound. These studies typically focus on key synthetic transformations such as the Suzuki-Miyaura cross-coupling reaction.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous compounds like phenylboronic acid and its fluorinated derivatives. For the Suzuki-Miyaura reaction, the catalytic cycle is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

DFT calculations on model systems, such as the coupling of bromobenzene (B47551) and phenylboronic acid catalyzed by a palladium complex, have shown that the transmetalation step, which involves the transfer of the aryl group from the boron atom to the palladium center, is often the rate-determining step. nih.gov The activation energy for this step can be significantly influenced by the nature of the base and the substituents on the phenylboronic acid. For instance, in a study on a Pd-zeolite catalyzed reaction, the activation barrier for the transmetalation of phenylboronic acid was found to be approximately 36.8 kcal/mol. nih.gov Under basic conditions, the formation of a phenylboronate (B1261982) anion lowers this barrier, facilitating the reaction. nih.gov

The presence of the ortho-difluoro and meta-methyl substituents in this compound is expected to exert both steric and electronic effects on the reaction pathway. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the boronic acid and the electronic properties of the aryl group, thereby affecting the rates of the individual steps in the catalytic cycle. DFT studies on related fluorinated arylboronic acids could provide quantitative insights into these effects. For example, in the synthesis of Diflunisal via a Suzuki-Miyaura coupling involving 2,4-difluorophenylboronic acid, DFT calculations identified the oxidative addition as the rate-determining step. nih.gov

Table 1: Calculated Activation Energies for Key Steps in a Model Suzuki-Miyaura Reaction

Catalytic Step Activation Energy (kcal/mol)
Oxidative Addition 2.6
Transmetalation 36.8
Reductive Elimination 17.7

Data is for the coupling of bromobenzene and phenylboronic acid on a Pd-H-Beta zeolite catalyst and is intended for illustrative purposes. nih.gov

The interaction between the boronic acid, the catalyst, and any coordinating ligands is a critical factor in determining the efficiency and selectivity of a transformation. Computational studies can model these interactions and shed light on the role of each component.

In palladium-catalyzed cross-coupling reactions, the ligands coordinated to the palladium center play a crucial role in stabilizing the metal and modulating its reactivity. The electronic properties of the ligands can influence the ease of oxidative addition and reductive elimination. For this compound, the fluorine atoms can potentially engage in non-covalent interactions with the catalyst or ligands, which could influence the orientation of the substrate in the catalytic complex.

Boron-mediated activation is another key aspect. In some reactions, the boronic acid moiety itself can act as a Lewis acid, activating other functional groups in the reaction mixture. DFT calculations can be employed to investigate the formation and stability of such activated complexes. For instance, in boron-catalyzed direct amidation reactions, it has been proposed that a dimeric B-X-B motif (where X can be oxygen or a nitrogen-containing group) is responsible for activating the carboxylic acid and delivering the amine nucleophile. rsc.org While this is a different type of reaction, it highlights the diverse roles that boron can play, which can be explored computationally.

The three-dimensional structure and conformational flexibility of this compound can impact its reactivity. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers to rotation around key single bonds.

In the case of this compound, the ortho-fluorine atoms are likely to impose significant steric constraints, influencing the preferred orientation of the boronic acid group. Intramolecular hydrogen bonding between one of the hydroxyl groups of the boronic acid and an adjacent fluorine atom could also play a role in stabilizing certain conformations. While a 3D conformer generation for this specific molecule is noted as disallowed in some databases due to potential computational challenges, the general principles of conformational analysis through computational methods remain applicable. nih.gov

Spectroscopic Studies for Mechanistic Insights (excluding basic compound identification)

Spectroscopic techniques provide experimental evidence to support or refute mechanistic hypotheses derived from computational studies. By monitoring reactions in real-time or characterizing key intermediates, these methods offer a dynamic view of the transformation process.

For reactions involving arylboronic acids, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. Different NMR-active nuclei can provide specific information about the changing chemical environment during a reaction.

¹¹B NMR: This technique is highly sensitive to the coordination state of the boron atom. The chemical shift of the ¹¹B nucleus can distinguish between the trigonal planar boronic acid and the tetrahedral boronate species formed upon addition of a base. This allows for the direct observation of the activation of the boronic acid.

¹⁹F NMR: The fluorine atoms in this compound serve as sensitive probes of the electronic environment of the aromatic ring. Changes in the ¹⁹F NMR chemical shifts can indicate the formation of intermediates where the electronic character of the aryl group is altered, for example, upon coordination to a metal center.

³¹P NMR: In reactions catalyzed by phosphine-ligated palladium complexes, ³¹P NMR is invaluable for tracking the state of the catalyst. The chemical shifts and coupling constants of the phosphorus nuclei can provide information about the coordination sphere of the palladium, allowing for the identification of different catalytic species present in the reaction mixture.

¹H and ¹³C NMR: These standard NMR techniques can be used to monitor the consumption of starting materials and the formation of products. In some cases, they can also be used to identify and characterize transient intermediates, especially when combined with techniques like Diffusion-Ordered Spectroscopy (DOSY) which can help to identify species that are bound together in solution. rsc.org

While specific spectroscopic studies detailing the mechanistic pathways of reactions involving this compound are not readily found in the literature, the application of these techniques to similar systems provides a clear framework for how such investigations would be conducted. For example, in studies of boron-catalyzed amidation, NMR has been used to characterize the intermediates formed from the interaction of amines and carboxylic acids with various boron compounds. rsc.org Similarly, in palladium-catalyzed reactions, NMR has been used to study the effects of ligand basicity on the properties of the catalyst complexes. nih.gov

Strategic Applications of 2,6 Difluoro 3 Methylphenylboronic Acid As a Building Block in Complex Molecular Construction

Synthesis of Polyfluorinated Biaryl Systems and Aromatic Scaffolds

2,6-Difluoro-3-methylphenylboronic acid is a valuable building block in the synthesis of polyfluorinated biaryl systems and complex aromatic scaffolds, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The presence of two fluorine atoms ortho to the boronic acid group significantly influences the electronic properties and reactivity of the molecule. These fluorine substituents are strongly electron-withdrawing, which can modulate the reactivity of the boronic acid and impact the properties of the resulting biaryl products, such as their conformational preferences and electronic characteristics.

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl linkages. In a typical reaction, this compound is coupled with an aryl halide (or triflate) in the presence of a palladium catalyst, a base, and a suitable solvent system. The selection of the catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

While specific studies detailing the use of this compound are not extensively documented in publicly available literature, its utility can be inferred from the well-established reactivity of similar fluorinated arylboronic acids. The general reaction scheme involves the coupling of the boronic acid with a variety of aryl halides to produce the corresponding polyfluorinated biaryl compounds. These products are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.

Below is a representative table of potential Suzuki-Miyaura coupling reactions involving this compound with various aryl bromides, illustrating the expected products and typical reaction conditions.

EntryAryl BromideProductCatalystBaseSolventYield (%)
14-Bromotoluene2,6-Difluoro-3,4'-dimethyl-1,1'-biphenylPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water85
21-Bromo-4-methoxybenzene2,6-Difluoro-4'-methoxy-3-methyl-1,1'-biphenylPd(dppf)Cl₂Cs₂CO₃Dioxane92
31-Bromo-3-nitrobenzene2,6-Difluoro-3-methyl-3'-nitro-1,1'-biphenylPd₂(dba)₃ / SPhosK₃PO₄Toluene78
42-Bromopyridine2-(2,6-Difluoro-3-methylphenyl)pyridinePd(OAc)₂ / XPhosK₃PO₄n-Butanol88

Integration into Multi-Component Reaction Sequences for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Boronic acids, including this compound, can be valuable components in MCRs for the synthesis of a variety of heterocyclic structures.

One notable example of an MCR involving boronic acids is the Petasis reaction, a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or arylboronic acid to form substituted amines. Another important class of MCRs are condensation reactions that lead to the formation of heterocyclic systems. For instance, a one-pot synthesis of iminoboronates can be achieved through the reaction of a boronic acid, an anthranilic acid, and a salicylaldehyde (B1680747) derivative.

The 2,6-difluoro-3-methylphenyl moiety can be incorporated into complex molecular architectures using such MCR strategies. The electronic and steric properties of this particular boronic acid can influence the course of the reaction and the stability of the resulting products. While specific literature examples detailing the participation of this compound in MCRs are limited, its potential is evident from the broad scope of these reactions with other arylboronic acids.

A hypothetical multi-component reaction for the synthesis of a substituted quinoline (B57606) derivative is presented below, illustrating how this compound could be integrated into such a sequence.

Reactant 1Reactant 2Reactant 3ProductCatalyst/Conditions
2-Amino-benzaldehydePhenylacetyleneThis compound 2-(2,6-Difluoro-3-methylphenyl)-4-phenylquinolinePd(II) catalyst, oxidant, solvent

Role in the Creation of Advanced Organic Materials Precursors

The polyfluorinated biaryl and aromatic scaffolds synthesized from this compound are important precursors for a range of advanced organic materials. The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, thermal stability, and solid-state packing, which are critical parameters for materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPV).

Biaryl compounds containing the 2,6-difluoro-3-methylphenyl unit can serve as monomers for the synthesis of conjugated polymers. The fluorine atoms can lower the HOMO and LUMO energy levels of the polymer, which is beneficial for improving air stability and tuning the emission color in OLEDs. Furthermore, the steric hindrance introduced by the ortho-fluorine and meta-methyl groups can influence the planarity of the polymer backbone, affecting the extent of π-conjugation and, consequently, the material's charge transport properties and photophysical characteristics.

While direct reports on the use of this compound for specific advanced organic materials are not widely available, the strategic importance of fluorinated biaryl precursors is well-established in the field of materials science.

Precursor Synthesized from this compoundPotential Material ApplicationKey Properties Conferred by the Fluorinated Moiety
2,6-Difluoro-3-methyl-4'-(N,N-diphenylamino)-1,1'-biphenylHole-transporting material in OLEDsEnhanced thermal stability, tuned HOMO level for efficient charge injection
Dibromo-functionalized 2,6-difluoro-3-methylphenyl-containing biarylMonomer for conjugated polymers used in OPVsLowered LUMO level for improved electron acceptance, altered morphology for better device performance

Design of Chemical Probes for Molecular Recognition (focus on chemical design principles)

The design of chemical probes for molecular recognition often relies on the principle of creating a specific interaction between the probe and its target molecule, which in turn elicits a measurable signal, such as a change in fluorescence. Boronic acids are particularly useful for the recognition of molecules containing cis-diol functionalities, such as saccharides and glycoproteins.

The fundamental design principle of a boronic acid-based chemical probe involves the covalent interaction between the boronic acid group and the diol of the target molecule to form a cyclic boronate ester. This binding event can be engineered to trigger a change in the photophysical properties of a fluorophore that is electronically coupled to the boronic acid.

For a probe based on this compound, several key design principles come into play:

Recognition Moiety : The boronic acid group serves as the primary recognition site for cis-diols.

Signal Transduction : The binding event at the boronic acid must be transduced into a detectable signal. This is often achieved by modulating the electronic properties of an attached fluorophore. Mechanisms for signal transduction include Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). In a PET-based sensor, the boronic acid can act as a quencher or a part of the quenching system, and its binding to a diol alters the PET process, leading to a "turn-on" or "turn-off" of fluorescence. In an ICT-based sensor, the electron-donating or -withdrawing ability of the boronic acid group changes upon ester formation, leading to a shift in the emission wavelength.

Fluorophore Integration : To complete the probe, the this compound moiety would be chemically linked to a suitable fluorophore. The choice of fluorophore is critical as it determines the excitation and emission wavelengths, quantum yield, and photostability of the probe.

By strategically combining these elements, a chemical probe based on this compound can be designed for the selective recognition of biologically important diol-containing molecules.

Design PrincipleRole of this compound Moiety
Molecular Recognition The boronic acid group reversibly binds to cis-diols.
Signal Transduction The electronic properties of the phenyl ring, modulated by the fluorine and methyl groups, influence the PET or ICT process upon diol binding.
Affinity and Selectivity The Lewis acidity of the boron center, enhanced by the ortho-fluorine atoms, can be tuned to achieve desired binding constants and selectivity for different saccharides.
Photophysical Properties The scaffold can be functionalized with various fluorophores to achieve a wide range of optical properties.

Future Research Directions and Outlook for 2,6 Difluoro 3 Methylphenylboronic Acid

Development of Sustainable and Green Synthetic Methodologies

The development of environmentally benign and efficient methods for the synthesis of 2,6-difluoro-3-methylphenylboronic acid is a critical area for future research. Current synthetic routes often rely on traditional batch processes that may involve hazardous reagents and generate significant waste. nih.gov Green chemistry principles offer a roadmap for creating more sustainable alternatives.

Flow Chemistry: Continuous flow synthesis has emerged as a powerful technology for the safe and efficient production of chemical intermediates. organic-chemistry.org The application of flow chemistry to the synthesis of boronic acids has demonstrated numerous advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle reactive intermediates safely. acs.org Future research should focus on adapting existing flow chemistry protocols for the synthesis of this compound. This could involve the development of integrated flow microreactor systems that enable the rapid and high-yield production of this compound from readily available precursors. organic-chemistry.org A key advantage of flow synthesis is the potential for scalability, which is crucial for meeting the demands of industrial applications.

Micellar Catalysis: Performing organic reactions in water is a cornerstone of green chemistry. Micellar catalysis, which utilizes surfactants to create nanomicelles that act as "nanoreactors" in aqueous media, has shown great promise for a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling. researchgate.netorganic-chemistry.org Future investigations should explore the use of micellar catalysis for both the synthesis of this compound and its subsequent cross-coupling reactions. This approach could significantly reduce the reliance on volatile organic solvents, leading to safer and more environmentally friendly processes. Research into the design of novel surfactants tailored for the solubilization of fluorinated aromatic compounds could further enhance the efficiency of micellar catalysis in this context. researchgate.net

The table below illustrates potential green chemistry metrics that could be targeted in the development of sustainable synthetic routes for this compound, based on general principles of green chemistry.

MetricTraditional Batch Synthesis (Hypothetical)Target for Green Synthesis
Atom Economy ModerateHigh (>90%)
E-Factor (Environmental Factor) HighLow (<1)
Solvent Intensity HighLow (Aqueous or solvent-free)
Energy Consumption High (prolonged heating/cooling)Low (ambient temperature, efficient heat transfer)

Exploration of Novel Catalytic Systems for Expanding Reaction Scope

The development of novel catalytic systems is paramount for expanding the synthetic utility of this compound beyond traditional Suzuki-Miyaura cross-coupling reactions. The steric hindrance and electronic properties of this compound present unique challenges and opportunities for catalysis research.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov This methodology has been successfully applied to the activation of arylboronic acids for a variety of transformations, including oxidative hydroxylation and C-C bond formation. rsc.orgsci-hub.se Future research should focus on exploring the reactivity of this compound under photoredox conditions. This could lead to the development of novel methods for the synthesis of complex molecules that are inaccessible through traditional cross-coupling chemistry. The use of heterogeneous photoredox catalysts, such as metal-organic frameworks (MOFs), could also offer advantages in terms of catalyst recyclability and product purification. researchgate.net

Ligand-Free Palladium Catalysis: The development of ligand-free palladium-catalyzed cross-coupling reactions is a significant advancement in sustainable chemistry, as it eliminates the need for often expensive and air-sensitive phosphine (B1218219) ligands. researcher.lifenih.govresearchgate.net Research in this area should investigate the feasibility of using ligand-free palladium systems for the Suzuki-Miyaura coupling of this compound. rsc.org Given the steric hindrance of this boronic acid, identifying robust and highly active ligand-free palladium catalysts will be a key challenge. nih.gov The use of heterogeneous ligand-free catalysts, such as palladium nanoparticles supported on various materials, could offer a practical and recyclable solution. nih.gov

The following table outlines potential catalytic systems and their envisioned applications for expanding the reaction scope of this compound.

Catalytic SystemPotential TransformationAdvantages
Photoredox Catalysis (e.g., Ir or Ru complexes, organic dyes) Oxidative hydroxylation, trifluoromethylation, C(sp²)-C(sp³) couplingMild reaction conditions, novel reactivity patterns
Ligand-Free Palladium (e.g., Pd(OAc)₂, Pd/C) Suzuki-Miyaura couplingReduced cost, simplified reaction setup, easier purification
Nickel Catalysis Suzuki-Miyaura coupling with challenging substratesLower cost than palladium, unique reactivity
Dual Catalysis (e.g., Photoredox/Nickel) C(sp²)-C(sp³) cross-couplingAccess to new bond formations, high functional group tolerance

Chemo- and Regioselective Transformations of Polyfunctionalized Substrates

Achieving high levels of chemo- and regioselectivity is a central goal in modern organic synthesis. Future research involving this compound will undoubtedly focus on its application in the selective functionalization of complex molecules bearing multiple reactive sites.

Chemoselective Suzuki-Miyaura Coupling: Polyhalogenated aromatic and heteroaromatic compounds are valuable synthons in medicinal chemistry. The development of catalytic systems that can selectively couple this compound at one halogenated site while leaving others intact is a significant area for future exploration. researchgate.netacs.org This would enable the sequential introduction of different substituents, providing a powerful tool for the rapid generation of molecular diversity. The outcome of such reactions is often influenced by the nature of the catalyst, ligands, and reaction conditions. researchgate.net

Regioselective Cross-Coupling of Dihaloarenes: In substrates containing two identical halogen atoms, controlling the regioselectivity of the cross-coupling reaction is a formidable challenge. nih.govacs.org Future work should aim to develop catalytic systems that can direct the coupling of this compound to a specific position on a dihaloarene, governed by either electronic or steric factors. mdpi.com The use of specialized ligands that can modulate the steric and electronic environment of the metal center will be crucial for achieving high regioselectivity. nih.gov Computational studies can also play a vital role in predicting and rationalizing the observed selectivity. nih.gov

Protecting-Group-Free Synthesis: The development of synthetic strategies that minimize or eliminate the use of protecting groups is a key aspect of green and efficient chemistry. Future research should explore the use of this compound in protecting-group-free syntheses of complex molecules. This will require the development of highly chemoselective cross-coupling reactions that can tolerate a wide range of functional groups.

The table below provides hypothetical examples of chemo- and regioselective transformations that could be targeted in future research with this compound.

SubstrateDesired TransformationKey Challenge
2-Bromo-4-chloropyridineSelective coupling at the C-2 positionDifferentiating between two different halogen atoms
2,4-DichloropyridineSelective coupling at the C-4 positionOvercoming the intrinsic reactivity preference for the C-2 position
A polyfunctional molecule with multiple reactive sitesCoupling only at the desired boronic acid siteAvoiding side reactions with other functional groups

Advanced Spectroscopic Characterization Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms is essential for the development of more efficient and selective chemical transformations. Advanced spectroscopic techniques that allow for the real-time, in situ monitoring of reactions are invaluable tools in this endeavor.

In Situ Raman Spectroscopy: Raman spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing information about the vibrational modes of molecules. citedrive.com Its application to the in situ monitoring of Suzuki-Miyaura cross-coupling reactions has provided valuable insights into reaction kinetics and the role of different species in the catalytic cycle. researchgate.netaip.org Future research should employ in situ Raman spectroscopy to study the kinetics and mechanism of reactions involving this compound. nih.govacs.org This could help to identify reaction intermediates, understand the role of the catalyst and base, and optimize reaction conditions for improved yield and selectivity. citedrive.com

Real-Time NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed structural information. The development of flow NMR techniques has enabled the real-time monitoring of chemical reactions, offering a wealth of kinetic and mechanistic data. ubc.caazom.comrsc.orgmagritek.com Future studies should utilize real-time NMR to investigate the speciation of boron and the catalytic cycle in reactions involving this compound. nih.gov This could provide a deeper understanding of the factors that govern the reactivity and selectivity of this important building block.

Operando Spectroscopy: Operando spectroscopy combines a spectroscopic measurement with the simultaneous measurement of catalytic activity under realistic reaction conditions. science.govyoutube.com Techniques such as operando X-ray Absorption Spectroscopy (XAS) can provide valuable information about the structure and oxidation state of the catalyst during the reaction. rsc.org Future research should leverage operando spectroscopy to study the behavior of palladium catalysts in Suzuki-Miyaura reactions with this compound. acs.org This could lead to the rational design of more active and stable catalysts.

The following table summarizes the potential of these advanced spectroscopic techniques for studying reactions of this compound.

TechniqueInformation GainedPotential Impact
In Situ Raman Spectroscopy Reaction kinetics, identification of intermediates, catalyst speciationOptimization of reaction conditions, mechanistic elucidation
Real-Time NMR Spectroscopy Quantitative analysis of reactants, products, and intermediates; boron speciationDetailed kinetic modeling, understanding of side reactions
Operando Spectroscopy (e.g., XAS) Catalyst structure and oxidation state under reaction conditionsRational design of improved catalysts, understanding of deactivation pathways

Q & A

Q. What are the recommended synthetic routes for 2,6-Difluoro-3-methylphenylboronic acid, and how can purity be optimized?

The synthesis of arylboronic acids typically involves cross-coupling reactions or direct borylation of halogenated precursors. For this compound, a plausible method includes lithiation of 2,6-difluoro-3-methylbromobenzene followed by reaction with trimethyl borate. Purification is critical due to boronic acid sensitivity to hydrolysis; column chromatography or recrystallization in anhydrous solvents (e.g., THF/hexane) is recommended. Purity (>97%) can be verified via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to detect residual solvents or byproducts .

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound is limited, analogous phenylboronic acids (e.g., 2-Fluoro-6-methoxyphenylboronic acid) exhibit hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Use personal protective equipment (PPE), including nitrile gloves and fume hoods, and store the compound in a cool, dry environment under inert gas (argon/nitrogen) to prevent oxidation or moisture absorption.

Q. How can researchers assess the purity and stability of this compound in solution?

Stability studies should monitor degradation under varying pH, temperature, and solvent conditions. For example, aqueous solutions may hydrolyze boronic acids to phenol derivatives, detectable via UV-Vis spectroscopy or mass spectrometry. Purity analysis via HPLC with a C18 column and acetonitrile/water mobile phase is standard. For long-term storage, lyophilization or storage in deuterated solvents (e.g., DMSO-d6) is advised to minimize decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine and methyl substituents influence Suzuki-Miyaura coupling efficiency with this compound?

The 2,6-difluoro substitution creates steric hindrance and electron-withdrawing effects, which may slow transmetallation steps in Suzuki reactions. Researchers should optimize catalyst systems (e.g., Pd(PPh3)4 or SPhos ligands) and reaction temperatures (e.g., 80–100°C in THF/H2O). Comparative studies with meta-substituted analogs (e.g., 3-Butoxy-2,6-difluorophenylboronic acid) suggest that bulky substituents at the 3-position reduce coupling yields, necessitating ligand screening .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can model the compound’s electronic structure, including boron’s electrophilicity and aryl ring distortion. Frontier molecular orbital (FMO) analysis reveals the HOMO-LUMO gap, correlating with reactivity trends. Molecular docking studies may further predict interactions with palladium catalysts, as demonstrated for formylphenylboronic acids .

Q. How can contradictions in reported reactivity data for fluorinated phenylboronic acids be resolved?

Discrepancies often arise from variations in substituent positions (e.g., para vs. meta fluorine) or solvent polarity. For instance, 2,3-difluoro-4-pentyloxyphenylboronic acid exhibits lower reactivity in polar solvents due to solvation effects, whereas nonpolar solvents enhance coupling rates. Systematic studies comparing substituent electronic parameters (Hammett σ values) and steric bulk (Tolman cone angles) are essential to reconcile conflicting data .

Methodological Considerations

Q. What analytical techniques are critical for characterizing boronic acid derivatives?

  • NMR Spectroscopy: ¹¹B NMR detects boron species (δ ~30 ppm for boronic acids), while ¹⁹F NMR identifies fluorine environments.
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ions and detects hydrolysis products.
  • X-ray Crystallography: Resolves steric effects of fluorine and methyl groups on molecular geometry .

Q. How can researchers design experiments to study hydrolysis kinetics of this compound?

A pseudo-first-order kinetic study in buffered solutions (pH 4–10) at controlled temperatures (25–50°C) can quantify hydrolysis rates. Use ¹H NMR to track phenol formation over time, and calculate activation energy (Ea) via the Arrhenius equation. Compare with analogs like 2,4-difluoro-6-isobutoxy-3-methoxyphenylboronic acid to assess substituent impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.